
Indole-3-carboxaldehyde phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole-3-carboxaldehyde phenylhydrazone is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Vorbereitungsmethoden
The synthesis of Indole-3-carboxaldehyde phenylhydrazone typically involves the reaction of indole-3-carboxaldehyde with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Indole-3-carboxaldehyde phenylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, due to the electron-rich nature of the indole system. Common reagents for these reactions include halogens and sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethylamine derivatives .
Wissenschaftliche Forschungsanwendungen
Indole-3-carboxaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound for drug development. Its derivatives are tested for efficacy in treating various diseases.
Wirkmechanismus
The mechanism of action of Indole-3-carboxaldehyde phenylhydrazone involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anti-inflammatory or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Indole-3-carboxaldehyde phenylhydrazone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique hydrazone linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
16578-92-0 |
|---|---|
Molekularformel |
C15H13N3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
N-[(E)-1H-indol-3-ylmethylideneamino]aniline |
InChI |
InChI=1S/C15H13N3/c1-2-6-13(7-3-1)18-17-11-12-10-16-15-9-5-4-8-14(12)15/h1-11,16,18H/b17-11+ |
InChI-Schlüssel |
LIIKVPDTQUNZNS-QXMHVHEDSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC2=CNC3=CC=CC=C32 |
Isomerische SMILES |
C1=CC=C(C=C1)NN/C=C\2/C=NC3=CC=CC=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)NNC=C2C=NC3=CC=CC=C32 |
Synonyme |
Indole-3-carboxaldehyde phenylhydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


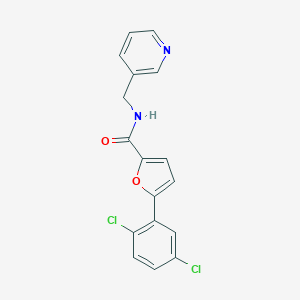
![3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid](/img/structure/B185694.png)
![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)
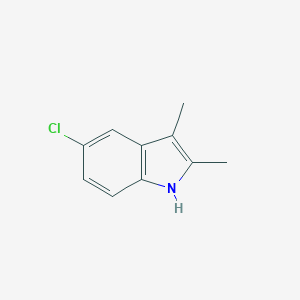
![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)
![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)
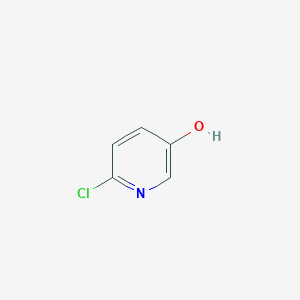
![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)
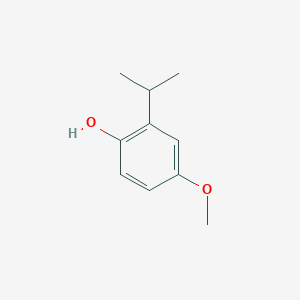
![3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185705.png)
![4-(butylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide](/img/structure/B185706.png)
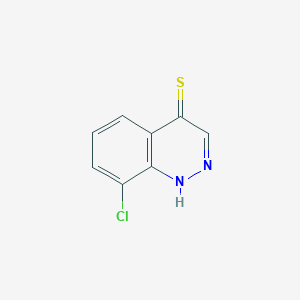
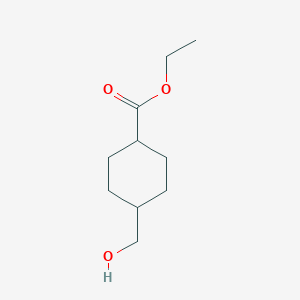
![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)
